molecular formula C10H18S B12664820 2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- CAS No. 71820-48-9

2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl-

Cat. No.: B12664820
CAS No.: 71820-48-9
M. Wt: 170.32 g/mol
InChI Key: AVZCLGHLTWUBHI-VIFPVBQESA-N
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Description

2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- is an organic compound with a unique structure characterized by a cyclohexene ring substituted with a methanethiol group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- typically involves the reaction of 2,6,6-trimethylcyclohex-2-ene-1-methanol with thiolating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group to a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to various biochemical effects, making the compound useful in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclohexene-1-methanol, 2,6,6-trimethyl-: Similar structure but with a hydroxyl group instead of a thiol group.

    2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Contains an aldehyde group instead of a methanethiol group.

    2,6,6-Trimethyl-2-cyclohexene-1,4-dione: Features a diketone structure.

Uniqueness

2-Cyclohexene-1-methanethiol, 2,6,6-trimethyl- is unique due to its thiol group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. This uniqueness makes it valuable in various fields of research and industry.

Properties

CAS No.

71820-48-9

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]methanethiol

InChI

InChI=1S/C10H18S/c1-8-5-4-6-10(2,3)9(8)7-11/h5,9,11H,4,6-7H2,1-3H3/t9-/m0/s1

InChI Key

AVZCLGHLTWUBHI-VIFPVBQESA-N

Isomeric SMILES

CC1=CCCC([C@H]1CS)(C)C

Canonical SMILES

CC1=CCCC(C1CS)(C)C

Origin of Product

United States

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